5-((4S)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((4S)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanehydrazide is a compound that belongs to the class of organic compounds known as biotin and derivatives. These compounds contain a ureido (tetrahydroimidizalone) ring fused with a tetrahydrothiophene ring.
Mechanism of Action
Target of Action
The primary targets of this compound are Biotin/lipoyl attachment protein in Bacillus subtilis (strain 168), Pyruvate carboxylase, mitochondrial in Humans, and Pyruvate carboxylase in Staphylococcus aureus (strain Mu50 / ATCC 700699) . These proteins play crucial roles in various metabolic processes.
Mode of Action
It is known to interact with its targets, potentially altering their function
Preparation Methods
The preparation of 5-((4S)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanehydrazide involves the synthesis of imidazol-4-ones, which are important scaffolds for a variety of applications, including natural products, medicine, and agriculture . Industrial production methods may involve the use of microwave-assisted synthesis and nickel catalysts to achieve high yields .
Chemical Reactions Analysis
5-((4S)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanehydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include aldehydes, benzil, and ammonium acetate . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve the formation of substituted imidazoles .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a probe for the determination of protein carbonylation . In biology, it is used to study protein modifications and interactions. In industry, it is used in the production of fluorescent protein chromophores and agrochemicals .
Comparison with Similar Compounds
Similar compounds to 5-((4S)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanehydrazide include other biotin derivatives and imidazole-containing compounds. These compounds share similar structural features, such as the presence of a ureido ring fused with a tetrahydrothiophene ring . this compound is unique in its ability to form Schiff bases with carbonyl groups, making it particularly useful as a probe for protein carbonylation .
Properties
IUPAC Name |
5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanehydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2S/c11-14-8(15)4-2-1-3-7-9-6(5-17-7)12-10(16)13-9/h6-7,9H,1-5,11H2,(H,14,15)(H2,12,13,16)/t6?,7-,9?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZWHQPRAOJMBN-CRMOQAEOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NN)NC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2C([C@@H](S1)CCCCC(=O)NN)NC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.